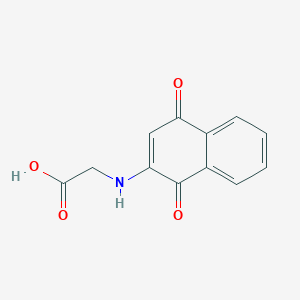

N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine

Description

N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine is a naphthoquinone derivative synthesized by reacting glycine with 1,4-naphthoquinone under basic conditions (KOH in DMSO/water) . The compound is obtained as a red solid with a melting point of 168–170°C and a moderate yield of 55% . Its structure features a glycine moiety (NH₂CH₂COOH) linked to the 2-position of the 1,4-naphthoquinone core. Key spectral characteristics include:

Properties

CAS No. |

57413-99-7 |

|---|---|

Molecular Formula |

C12H9NO4 |

Molecular Weight |

231.20 g/mol |

IUPAC Name |

2-[(1,4-dioxonaphthalen-2-yl)amino]acetic acid |

InChI |

InChI=1S/C12H9NO4/c14-10-5-9(13-6-11(15)16)12(17)8-4-2-1-3-7(8)10/h1-5,13H,6H2,(H,15,16) |

InChI Key |

JBLAYIBZIRMMIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Room-Temperature Synthesis (RTS)

The foundational approach involves a one-pot Michael nucleophilic 1,4-addition of glycine to 1,4-naphthoquinone in polar protic or aprotic solvents. As reported by, reactions conducted at room temperature in ethanol/water (4:1 v/v) with potassium carbonate (K₂CO₃) or triethylamine (TEA) as bases yield 30–55% of the target compound. The procedure requires 2–24 hours, depending on amino acid reactivity, with glycine exhibiting faster kinetics due to its simpler structure. For instance, achieved a 55% yield after 2 hours using glycine and 1,4-naphthoquinone in N-methylpyrrolidone (NMP) and water, followed by acidification with HCl and silica gel chromatography.

Reflux Synthesis (RS)

Elevating reaction temperatures under reflux conditions improves reaction rates. demonstrated that refluxing glycine and 1,4-naphthoquinone in ethanol/water (4:1) with KOH at 80°C for 1 hour increased yields to 60–64%. However, prolonged heating (>3 hours) led to decomposition of the naphthoquinone core, as evidenced by diminished yields and byproduct formation.

Microwave-Assisted Synthesis (MAS)

Optimization of Reaction Parameters

Microwave irradiation has emerged as the most efficient method, reducing reaction times from hours to minutes while enhancing yields. and systematically optimized MAS conditions:

-

Solvent System : Ethanol/water (4:1 v/v) or dioxane/water mixtures.

-

Base : TEA or KOH (pH 9–10).

-

Temperature and Power : 110°C at 250 W.

-

Time : 20–30 minutes.

Under these conditions, glycine derivatives achieved yields of 79–91%. The microwave’s dielectric heating mechanism accelerates the Michael addition by uniformly activating reactants, minimizing side reactions.

Comparative Yield Analysis

Table 1 summarizes yields across methodologies:

| Method | Solvent | Base | Time | Yield (%) | Source |

|---|---|---|---|---|---|

| RTS | Ethanol/water | K₂CO₃ | 2 h | 55 | |

| RS | Ethanol/water | KOH | 1 h | 64 | |

| MAS | Dioxane/water | TEA | 20 min | 91 | |

| UAS | Dioxane/water | KOH | 45 min | 78 |

MAS outperforms conventional methods due to rapid energy transfer and precise temperature control.

Ultrasound-Assisted Synthesis (UAS)

Ultrasound irradiation leverages cavitation effects to enhance mixing and reaction kinetics. reported UAS parameters:

-

Frequency : 40 kHz.

-

Temperature : 25–40°C.

-

Time : 45 minutes.

Using glycine and 1,4-naphthoquinone in dioxane/water (4:1) with KOH, yields reached 75–78%. While UAS reduces thermal degradation compared to reflux, its yields remain lower than MAS, attributed to inconsistent cavitation energy distribution.

Solvent and Base Optimization

Solvent Systems

Polar aprotic solvents (e.g., NMP, DMSO) facilitate higher glycine solubility but require careful pH control to prevent quinone oxidation. Ethanol/water mixtures (4:1) strike a balance between solubility and reaction stability, achieving optimal yields in both RTS and MAS.

Base Selection

Bases critically influence reaction efficiency:

-

K₂CO₃ : Mild base suitable for room-temperature reactions but yields lower conversions (30–55%).

-

KOH/TEA : Strong bases elevate pH to 9–10, deprotonating glycine’s amino group and accelerating nucleophilic attack. MAS with KOH achieved 91% yields.

Purification and Characterization

Crude products are acidified with HCl (1 N) to precipitate the target compound, followed by silica gel chromatography using chloroform/methanol gradients (90:10 to 85:15 v/v). Purity is confirmed via:

Chemical Reactions Analysis

Types of Reactions

2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted naphthoquinone derivatives.

Scientific Research Applications

Chemistry

N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine serves as a precursor in synthesizing more complex organic molecules. Its unique structure allows for further modifications that can lead to novel compounds with enhanced properties .

Biology

This compound exhibits significant antimicrobial properties , particularly against various bacterial strains. Research has shown that it can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported between 15.6 µg/mL to 500 µg/mL .

Additionally, studies have indicated its potential in promoting the proliferation of neural progenitor cells (NPCs), suggesting a role in neuroregenerative therapies . The compound's ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects on cancer cells, making it a candidate for further investigation as an antitumoral agent .

Medicine

In medical research, this compound has been evaluated for its antitumor activity . Preclinical studies demonstrate its efficacy in inducing apoptosis in cancer cell lines while sparing normal cells . The compound's structural similarity to known anticancer agents highlights its potential for development into therapeutic drugs.

Industry

In industrial applications, this compound is utilized in developing solid-state fluorescence materials. Its photophysical properties can be leveraged in creating advanced materials for optoelectronic devices .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacteria. The results indicated that at concentrations of 256 µg/mL, the compound effectively inhibited bacterial growth comparable to standard antibiotics .

Case Study 2: Neuroproliferative Effects

Research conducted on neurosphere cultures showed that lower concentrations (2.5 and 5 µM) of this compound significantly increased the number of neurospheres without affecting their size. This suggests a stimulatory effect on NPC proliferation relevant to neuroregenerative medicine .

Mechanism of Action

The compound exerts its effects primarily through redox mechanisms. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell apoptosis, making the compound effective against cancer cells. Additionally, the compound can inhibit specific signaling pathways, such as the STAT3 pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The glycine derivative is compared below with analogs derived from other amino acids () and benzamide-substituted naphthoquinones ():

Key Observations:

- Yield : Glycine derivative (55%) has a lower yield than L-alanine/phenylalanine analogs (58–61%), suggesting steric or electronic challenges in synthesis .

- Melting Points : Benzamide derivatives (e.g., 6g at 201–203°C) exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding in 6g) compared to the glycine analog .

- Spectral Differences :

Structural and Functional Implications

- Solubility : The glycine derivative’s carboxylic acid group improves water solubility, whereas benzamide analogs (e.g., 6g) are more lipophilic, favoring organic solvents .

- Reactivity : The free carboxylic acid in the glycine derivative enables conjugation reactions (e.g., esterification), while amide derivatives (e.g., 6c, 6g) are more stable under physiological conditions .

- Biological Potential: Naphthoquinones are redox-active, suggesting applications in anticancer or antimicrobial research. The glycine derivative’s solubility may enhance bioavailability compared to bulkier analogs .

Biological Activity

N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine, a derivative of naphthoquinone, has attracted attention due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis

The compound is synthesized through a Michael addition reaction involving 1,4-naphthoquinone and glycine. The reaction conditions have been optimized to achieve high yields, typically ranging from 30% to 64% depending on the specific amino acid used in the reaction .

Anticancer Properties

Naphthoquinones, including this compound, have demonstrated significant cytotoxic activity against various cancer cell lines. In vitro studies using the MTT assay revealed that this compound exhibits potent inhibition of cell proliferation in human cancer cells. For instance, one study reported an IC50 value of approximately 0.045–0.970 µmol·L−1 against peripheral blood mononuclear cells (PBMC) .

| Compound | Cell Line | IC50 (µmol·L−1) |

|---|---|---|

| This compound | PBMC | 0.045–0.970 |

| 2-Amino-1,4-naphthoquinone | Various cancer cells | Not specified |

The anticancer activity is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound's ability to generate ROS contributes to its cytotoxic effects by inducing oxidative stress in cancer cells .

- Inhibition of Topoisomerase : Studies have shown that naphthoquinones can interact with topoisomerase enzymes, disrupting DNA replication and leading to apoptosis in cancer cells .

- Interaction with Biomolecules : Computational studies suggest that this compound may form covalent bonds with biomolecules such as DNA and proteins, enhancing its anticancer efficacy .

Antiviral Activity

Recent research has highlighted the antiviral properties of naphthoquinone derivatives against viruses such as Chikungunya virus (CHIKV). The compound has been shown to inhibit viral replication in vitro, indicating its potential as a therapeutic agent for viral infections .

Case Studies

- Cytotoxic Evaluation : A study conducted by Montenegro et al. evaluated the cytotoxic effects of various naphthoquinone derivatives, including this compound. The results indicated a strong correlation between structure and biological activity, emphasizing the importance of functional groups in enhancing potency .

- Antiviral Efficacy : A series of experiments demonstrated that compounds similar to this compound exhibited significant antiviral activity against CHIKV in cell cultures. This suggests that modifications to the naphthoquinone structure can lead to increased antiviral efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, analogous naphthoquinone derivatives are synthesized by reacting amino acids with activated 1,4-naphthoquinone intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours . Catalysts like triethylamine or DMAP improve yields by facilitating deprotonation. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Key Considerations : Monitor reaction progress via TLC. Optimize solvent polarity and temperature to minimize by-products (e.g., diacylation).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use 400 MHz - and -NMR in DMSO-d6 to resolve aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm). Assign signals using 2D experiments (HSQC, HMBC) .

- FTIR : Confirm carbonyl stretches (C=O at ~1640–1680 cm) and amide N–H (3300–3350 cm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]<sup>+</sup>).

- Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| -NMR | δ 11.61 (s, NH), 7.5–8.5 (m, aromatic H) | |

| FTIR | 1641 cm (C=O) |

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX-TL for structure solution (direct methods) and SHELXL for refinement . ORTEP-3 aids in visualizing thermal ellipsoids and hydrogen-bonding networks . For naphthoquinone derivatives, expect planar quinoid moieties and intermolecular H-bonds involving glycine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.